HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN: is a chemically modified derivative of beta-cyclodextrin. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. The modification involves the substitution of the hydroxyl groups at the 6-position of the glucose units with dimethyl-tert-butylsilyl groups. This alteration enhances the compound’s solubility in organic solvents and its ability to form inclusion complexes with various guest molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN typically involves the following steps:
Activation of Beta-Cyclodextrin: Beta-cyclodextrin is first activated by converting the hydroxyl groups at the 6-position to more reactive intermediates, such as tosylates or mesylates.
Silylation Reaction: The activated beta-cyclodextrin is then reacted with dimethyl-tert-butylsilyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction replaces the hydroxyl groups with dimethyl-tert-butylsilyl groups.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of beta-cyclodextrin are activated using industrial-scale reactors.
Silylation: The activated beta-cyclodextrin is silylated in large reaction vessels, ensuring efficient mixing and reaction completion.
Purification: Industrial purification methods, such as large-scale chromatography or crystallization, are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN can undergo various chemical reactions, including:
Substitution Reactions: The silyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The silyl groups can be hydrolyzed to regenerate the hydroxyl groups at the 6-position.
Complexation Reactions: The compound can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of silyl groups.
Complexation: The formation of inclusion complexes typically occurs in aqueous or organic solvents, depending on the guest molecule.
Major Products
Substitution Products: Depending on the substituent introduced, various functionalized cyclodextrins can be obtained.
Hydrolysis Products: Regenerated beta-cyclodextrin with hydroxyl groups at the 6-position.
Inclusion Complexes: Stable complexes with guest molecules, enhancing their solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry to study host-guest interactions and to enhance the solubility of hydrophobic compounds.
Biology: Employed in the stabilization and delivery of bioactive molecules, such as drugs and enzymes, by forming inclusion complexes.
Medicine: Investigated for its potential in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.
Industry: Utilized in the formulation of cosmetics, food additives, and agrochemicals to enhance the performance and stability of active ingredients.
Wirkmechanismus
The primary mechanism by which HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate guest molecules, shielding them from the external environment. This encapsulation can:
Enhance Solubility: Increase the solubility of hydrophobic compounds in aqueous and organic solvents.
Improve Stability: Protect guest molecules from degradation by environmental factors such as light, heat, and oxidation.
Facilitate Delivery: Aid in the controlled release and targeted delivery of bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HEPTAKIS-6-(TRIMETHYLSILYL)-beta-CYCLODEXTRIN: Similar to HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN but with trimethylsilyl groups instead of dimethyl-tert-butylsilyl groups.
HEPTAKIS-6-(TRIETHYLSILYL)-beta-CYCLODEXTRIN: Contains triethylsilyl groups at the 6-position.
HEPTAKIS-6-(TRIPHENYLSILYL)-beta-CYCLODEXTRIN: Features triphenylsilyl groups at the 6-position.
Uniqueness
This compound is unique due to the presence of dimethyl-tert-butylsilyl groups, which provide a balance between hydrophobicity and steric hindrance. This balance enhances its ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in applications requiring enhanced solubility and stability.
Eigenschaften
IUPAC Name |
5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H168O35Si7/c1-78(2,3)120(22,23)99-36-43-64-50(85)57(92)71(106-43)114-65-44(37-100-121(24,25)79(4,5)6)108-73(59(94)52(65)87)116-67-46(39-102-123(28,29)81(10,11)12)110-75(61(96)54(67)89)118-69-48(41-104-125(32,33)83(16,17)18)112-77(63(98)56(69)91)119-70-49(42-105-126(34,35)84(19,20)21)111-76(62(97)55(70)90)117-68-47(40-103-124(30,31)82(13,14)15)109-74(60(95)53(68)88)115-66-45(38-101-122(26,27)80(7,8)9)107-72(113-64)58(93)51(66)86/h43-77,85-98H,36-42H2,1-35H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYXDVWYNHANDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H168O35Si7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1934.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.